
Azaleatin-d3
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Overview
Description
Azaleatin-d3, a deuterated analog of the naturally occurring flavonoid Azaleatin (C₁₆H₁₂O₇), is a stable isotope-labeled compound used primarily as an internal standard in mass spectrometry-based analytical workflows. The "d3" designation indicates substitution of three hydrogen atoms with deuterium at specific positions, likely in methyl or hydroxyl groups, to enhance metabolic stability and enable precise quantification in biological matrices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azaleatin-d3 typically involves the deuteration of azaleatin. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration at specific positions on the azaleatin molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors to facilitate the deuteration reaction. The starting material, azaleatin, is dissolved in a suitable solvent, and deuterium gas is introduced under controlled temperature and pressure conditions. The reaction mixture is then purified using chromatographic techniques to isolate the deuterated product.
Chemical Reactions Analysis
Types of Reactions
Azaleatin-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonol.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride (Ac2O) and sulfuric acid (H2SO4) are employed for acetylation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonols.
Substitution: Acetylated flavonols and other substituted derivatives.
Scientific Research Applications
Synthesis and Characterization
Azaleatin-d3 is synthesized through the methylation of quercetin, which enhances its pharmacokinetic properties. The synthesis process involves the use of methoxymethyl protecting groups to achieve the desired methylation while maintaining the flavonoid's structural integrity. The resulting compound exhibits improved metabolic stability and absorption compared to its parent compound, quercetin .
Inhibition of α-Amylase
This compound has been shown to effectively inhibit α-amylase, an enzyme that plays a crucial role in carbohydrate metabolism. In vitro studies have demonstrated that this compound exhibits comparable inhibitory activity to standard α-amylase inhibitors, making it a candidate for managing postprandial blood glucose levels .
- Inhibition Data :
- Docking Energy : -8.8 Kcal/mol with α-amylase receptor.
- EC50 Value : 36.1 µg/mL for antioxidant activity.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. It demonstrated significant radical scavenging activity, indicating its potential as a protective agent against oxidative stress-related diseases .
Metabolic Disorders
Given its ability to inhibit α-amylase, this compound may be beneficial in the management of metabolic disorders such as diabetes mellitus. By regulating carbohydrate metabolism, it could help in controlling blood sugar levels post-meal.
Case Studies and Research Findings
Several studies have explored the effects of flavonoids similar to this compound on various health conditions:
- A randomized trial indicated that high doses of vitamin D3 might improve MRI outcomes in multiple sclerosis patients but did not show significant benefits in cognitive decline among older adults .
- Research on vitamin D supplementation has highlighted its complex role in neurodegenerative diseases, suggesting that while it may have protective effects in some populations, prolonged use could exacerbate conditions like Alzheimer's disease .
Summary Table of Key Findings
Property | Value/Description |
---|---|
Synthesis | Methylation of quercetin |
Docking Energy | -8.8 Kcal/mol with α-amylase receptor |
EC50 (Antioxidant Activity) | 36.1 µg/mL |
Potential Applications | Diabetes management, neuroprotection |
Mechanism of Action
The mechanism of action of Azaleatin-d3 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: Inhibits enzymes such as xanthine oxidase and β-glucuronidase, which are involved in oxidative stress and inflammation.
Signal Transduction: Modulates signaling pathways related to inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table contrasts Azaleatin-d3 with structurally or functionally related compounds, based on the provided evidence and inferred properties:
Analytical Performance
- This compound vs. Azaleatin: The deuterated form avoids interference from endogenous Azaleatin in LC-MS/MS analyses due to mass shift, enabling accurate quantification in pharmacokinetic studies. Non-deuterated Azaleatin (purity ≥98%) is used for calibrating flavonoid content in plant extracts .
- This compound vs. Creatinine-d3: Both serve as isotopic internal standards, but their applications diverge. Creatinine-d3 (CAS 143827-20-7) is specific to renal and muscle metabolism studies, whereas this compound would target flavonoid metabolism or antioxidant research .
Stability and Handling
- This compound: Likely requires storage at 2–8°C, similar to non-deuterated Azaleatin, to prevent degradation .
- Creatinine-d3 : Stable at room temperature but often stored refrigerated for long-term use, reflecting broader deuterated compound protocols .
Research Implications and Limitations
- Gaps in Evidence: No direct data on this compound’s synthesis, isotopic labeling positions, or pharmacokinetic parameters exist in the provided sources. Comparisons rely on structural analogs (e.g., Azaleatin) and deuterated standards (e.g., Creatinine-d3).
- Methodological Considerations : Deuterated compounds like this compound are critical for minimizing matrix effects in bioanalytical assays, a principle validated by studies on Creatinine-d3 .
Biological Activity
Azaleatin-d3 is a methylated flavonoid derived from quercetin, known for its diverse biological activities, particularly in antioxidant and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of azaleatin, characterized by its unique structure that enhances its biological properties. The compound's molecular formula is C21H20O11, with a molecular weight of 447.0928 g/mol. The presence of hydroxyl and methoxy groups contributes to its solubility and reactivity.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. The antioxidant capacity is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In comparative studies, this compound demonstrated an effective EC50 value of 36.1 µg/mL, indicating its potency relative to other flavonoids such as quercetin (EC50 of 30 µg/mL) .
Table 1: Antioxidant Activity of this compound Compared to Other Flavonoids
Compound | EC50 (µg/mL) |
---|---|
Quercetin | 30 |
This compound | 36.1 |
Other Flavonoids | Varies |
2. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. The inhibition of α-amylase can be beneficial in managing diabetes by reducing glucose absorption. In vitro studies showed that this compound has a docking energy of -8.8 Kcal/mol with the α-amylase receptor, indicating strong binding affinity and potential as an anti-diabetic agent .
Table 2: α-Amylase Inhibition Comparison
Compound | Inhibition (%) | Docking Energy (Kcal/mol) |
---|---|---|
This compound | Comparable to standard | -8.8 |
Quercetin | Higher than this compound | -9.0 |
The mechanisms underlying the biological activities of this compound include:
- Radical Scavenging: The compound donates electrons to free radicals, neutralizing them and preventing oxidative damage.
- Enzyme Interaction: By binding to active sites on enzymes like α-amylase, this compound inhibits their activity, thereby modulating metabolic pathways related to carbohydrate metabolism.
Case Study 1: Antioxidant Efficacy in Cellular Models
A study investigated the cellular antioxidant activity of this compound using RAW 264.7 macrophages exposed to lipopolysaccharide (LPS). Results indicated that treatment with this compound increased superoxide dismutase (SOD) and catalase (CAT) activities while reducing malondialdehyde levels, a marker of oxidative stress .
Case Study 2: Anti-inflammatory Potential
In another study focusing on the anti-inflammatory effects of flavonoids, including this compound, it was found that these compounds significantly reduced the production of inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
Properties
Molecular Formula |
C16H12O7 |
---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h2-6,17-19,21H,1H3/i1D3 |
InChI Key |
RJBAXROZAXAEEM-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O |
Origin of Product |
United States |
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